1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the substituents through various chemical reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A purine derivative with vasodilatory properties.
Uniqueness
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.
Properties
Molecular Formula |
C22H27N5O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C22H27N5O3/c1-15-9-11-26(12-10-15)14-18-23-20-19(21(29)25(3)22(30)24(20)2)27(18)13-17(28)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
InChI Key |
ZQUPUZAIWBORGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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